N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 6-oxo-1,6-dihydropyridine core substituted with a benzyl group at position 1 and a carboxamide moiety at position 3. The 3-chlorophenyl and 2-chlorophenylmethyl substituents contribute to its unique electronic and steric properties, influencing biological activity and pharmacokinetics .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOYVOUZHMVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the chlorophenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
This compound has shown promising results in the inhibition of cancer cell proliferation. Studies indicate that derivatives of dihydropyridine compounds often exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the modulation of signaling pathways related to cell growth and apoptosis.
Case Study:
A study conducted on the compound's derivatives revealed that certain modifications enhanced its efficacy against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.
Antimicrobial Properties
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has demonstrated antibacterial activity against several strains of bacteria, including resistant strains. The compound's ability to disrupt bacterial cell membranes and inhibit enzyme activity is believed to contribute to its antimicrobial effects.
Case Study:
Research published in a peer-reviewed journal highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-chlorobenzaldehyde with 2-chlorobenzylamine, followed by cyclization with ethyl acetoacetate under basic conditions.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 3-Chlorobenzaldehyde + 2-Chlorobenzylamine | Basic medium |
| 2 | Cyclization | Intermediate + Ethyl Acetoacetate | Heat under reflux |
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties. Its use as a plasticizer in polymer formulations has been explored.
Case Study:
A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved flexibility and thermal resistance compared to conventional plasticizers .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Rings
Chlorine Substitution Patterns
- Target Compound: Features a 3-chlorophenyl carboxamide and a 2-chlorophenylmethyl group.
- CAS 339024-51-0: Replaces the 3-chlorophenyl with a 4-chlorophenyl group (C19H13Cl3N2O2).
- CAS 338977-35-8 : Substitutes the 3-chlorophenyl with a 4-methoxyphenyl group (C20H16Cl2N2O3). The electron-donating methoxy group improves solubility but may decrease membrane permeability compared to chloro substituents .
Electron-Withdrawing Groups
Core Modifications and Hybrid Structures
- BI81658 (CAS 941884-71-5): Features a 5-chloro-2-cyanophenyl carboxamide (C20H13Cl2N3O2).
- N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034527-43-8) : Adds a methyl group to the pyridine core and a methoxy group at position 4 (C16H17N3O4). These modifications likely improve metabolic stability but may reduce potency due to steric effects .
Key Research Findings and Data
Structural and Electronic Properties
*Estimated using fragment-based methods.
Pharmacological Implications
- Lipophilicity : Chlorine substituents (e.g., target compound and CAS 339024-51-0) increase LogP, favoring blood-brain barrier penetration but risking off-target toxicity .
- Solubility : Methoxy groups (CAS 338977-35-8) enhance aqueous solubility, beneficial for oral bioavailability .
- Metabolic Stability : Trifluoromethyl and nitro groups (CAS 899741-61-8) resist cytochrome P450 oxidation, extending half-life .
Biological Activity
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a dihydropyridine core with chlorophenyl substituents, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, starting with the condensation of 3-chlorobenzaldehyde and 2-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to significant biological effects. For instance, it has been shown to exhibit inhibitory activity against certain enzymes involved in viral replication processes .
Antiviral Properties
Recent studies have highlighted the compound's antiviral potential, particularly against HIV-1 integrase. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings influence its efficacy. Compounds similar to this one have demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity .
Case Studies
- HIV-1 Integrase Inhibition : In one study, derivatives of this compound were synthesized and tested for their ability to inhibit HIV-1 integrase. The results showed that modifications in the chlorophenyl groups significantly affected the inhibition potency, with some derivatives achieving IC50 values as low as 0.19 µM .
- Antiviral Activity Against Influenza : Another study evaluated the antiviral activity of related compounds against H5N1 influenza virus strains, demonstrating that specific structural features enhance antiviral efficacy .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-chlorobenzamide | 1.77 | Moderate HIV-1 integrase inhibition |
| N-(3-chlorophenyl)-4-chlorobenzamide | 1.18 | Strong HIV-1 integrase inhibition |
| N-(3-chlorophenyl)-2-methylbenzamide | 0.19 | Potent antiviral activity against HIV |
Q & A
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 3-chlorophenyl isocyanate with a pyridine-3-carboxylic acid derivative under reflux in anhydrous THF.
- Step 2 : Alkylation at the pyridine nitrogen using 2-chlorobenzyl bromide in the presence of K₂CO₃ as a base.
- Step 3 : Oxidation of the dihydropyridine ring to the 6-oxo derivative using MnO₂ or DDQ.
Key intermediates should be characterized by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS. Purity optimization (>98%) can be achieved via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How to confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The 1,6-dihydropyridine ring protons (δ 5.8–6.2 ppm) and the 6-oxo group (carbonyl resonance at ~170 ppm in <sup>13</sup>C NMR) are diagnostic.
- IR : Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and pyridinone C=O (~1680 cm⁻¹).
- X-ray crystallography : Use slow vapor diffusion (e.g., CHCl₃/hexane) to grow single crystals. The chlorophenyl substituents and dihydropyridine ring planarity should be resolved with <0.5 Å positional uncertainty .
Advanced Research Questions
Q. What experimental strategies are used to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Perform kinetic studies (e.g., IC₅₀ determination) using recombinant enzymes (e.g., proteases or kinases) in buffer systems (pH 7.4, 25°C). Monitor inhibition via fluorescence or absorbance (e.g., NADH depletion at 340 nm).
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model ligand-enzyme interactions. Focus on hydrogen bonding with the carboxamide and π-π stacking with chlorophenyl groups. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Troubleshooting :
- Assay Conditions : Compare buffer pH (e.g., phosphate vs. Tris), ionic strength, and reducing agents (DTT/TCEP). For example, DTT may reduce disulfide bonds in enzymes, altering activity.
- Cellular vs. Cell-Free Systems : Test in HEK293 cells (overexpressing target) vs. purified enzyme. Cell permeability (logP ~2.5) and efflux pumps (e.g., P-gp) may explain discrepancies.
- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness .
Q. What strategies are employed to study structure-activity relationships (SAR) for chlorophenyl substitutions?
- Methodological Answer :
- Analog Synthesis : Replace 3-chlorophenyl with 4-Cl, 2,4-diCl, or fluorophenyl groups. Assess steric/electronic effects via Hammett σ constants.
- Biological Profiling : Test analogs in parallel assays (e.g., cytotoxicity in HepG2 cells, enzyme inhibition).
- QSAR Modeling : Use descriptors like ClogP, molar refractivity, and HOMO/LUMO energies (calculated via Gaussian 09) to correlate substituent properties with activity .
Technical Challenges & Solutions
Q. How to address poor solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility.
- Surfactant Addition : Include 0.01% Tween-80 or pluronic F-68 to prevent aggregation.
- Probe Sonication : Sonicate stock solutions (10 mM in DMSO) for 5 min at 20 kHz before dilution .
Q. What computational tools are suitable for predicting ADMET properties?
- Methodological Answer :
- Software : Use SwissADME for logP, BBB permeability, and CYP450 inhibition.
- Metabolism Prediction : SimPhase I/II metabolism (e.g., hydroxylation at the dihydropyridine ring) via StarDrop or MetaSite.
- Validation : Compare predictions with experimental microsomal stability assays (e.g., human liver microsomes, NADPH regeneration system) .
Data Reproducibility & Validation
Q. How to validate in silico binding predictions with experimental data?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Immobilize the target enzyme on a CM5 chip. Measure binding kinetics (kon/koff) at varying ligand concentrations.
- ITC (Isothermal Titration Calorimetry) : Quantify ΔH and Kd in Tris buffer (pH 7.5, 25°C). A stoichiometry (n) of ~1.0 confirms 1:1 binding .
Q. What protocols mitigate toxicity in early-stage in vivo studies?
- Methodological Answer :
- Acute Toxicity : Dose rodents (e.g., Sprague-Dawley rats) at 10, 30, 100 mg/kg via oral gavage. Monitor ALT/AST levels and histopathology (liver/kidney).
- Formulation : Use PEG-400 or sesame oil for improved bioavailability and reduced irritation .
Specialized Techniques
Q. How to optimize crystallization conditions for X-ray diffraction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
